molecular formula C15H13N3O B1348634 N-(1H-Benzoimidazol-2-ylmethyl)-benzamide CAS No. 5805-60-7

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

Cat. No. B1348634
CAS RN: 5805-60-7
M. Wt: 251.28 g/mol
InChI Key: DLPWNQUPBLICPH-UHFFFAOYSA-N
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Description

21HBMBA is a white crystalline compound, also known by various other names such as azaindole , 3-azindole , benzoglyoxaline , 1,3-diazaindene , and 3-benzodiazole . Its chemical structure consists of a benzimidazole moiety linked to a benzamide group.

2.

Synthesis Analysis

The synthesis of 21HBMBA involves the condensation of a benzimidazole derivative with a benzoyl chloride or benzoyl bromide. The reaction typically occurs under acidic conditions, resulting in the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

3.

Molecular Structure Analysis

The optimized geometrical structure of 21HBMBA has been investigated theoretically using the B3LYP/6-311++G(d,p) basis set. The compound’s electronic and vibrational features have been studied. Vibrational assignments, Potential Energy Distribution (PED), and FT-IR/FT Raman data provide insights into its structural properties .

Scientific Research Applications

Application 1: Catalyst in Methoxycarbonylation of Olefins

  • Scientific Field : Chemistry
  • Summary of the Application : “N-(1H-Benzoimidazol-2-ylmethyl)-benzamide” is used in the synthesis of palladium complexes, which are then applied as catalysts in the methoxycarbonylation of olefins .
  • Methods of Application : The specific experimental procedures are not detailed in the source, but the general process involves the synthesis of palladium complexes using “N-(1H-Benzoimidazol-2-ylmethyl)-benzamide”, followed by their application as catalysts in methoxycarbonylation reactions .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 2: Preparation of Bis-(1H-benzoimidazol-2-ylmethyl)-methyl-amine

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “N-(1H-Benzoimidazol-2-ylmethyl)-benzamide” is used to prepare bis-(1H-benzoimidazol-2-ylmethyl)-methyl-amine by condensation with benzene-1,2-diamine .
  • Methods of Application : The compound is involved in Suzuki cross-coupling with N-methyliminodiacetic acid (MIDA) boronates. It acts as a reagent utilized for protecting boronic acids and as a chelating agent for various metals .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPWNQUPBLICPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350769
Record name N-[(1H-Benzimidazol-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

CAS RN

5805-60-7
Record name N-[(1H-Benzimidazol-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GP Volynets, MO Usenko, OI Gudzera… - Future Medicinal …, 2022 - Future Science
Background: The most serious challenge in the treatment of tuberculosis is the multidrug resistance of Mycobacterium tuberculosis to existing antibiotics. As a strategy to overcome …
Number of citations: 1 www.future-science.com

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